REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Br:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21]Br.C(N(C(C)C)CC)(C)C>C(#N)C>[Br:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21][N:4]1[CH2:3][CH2:2][N:1]([C:7]2[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][CH:17]=2)[CH2:6][CH2:5]1
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Name
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|
Quantity
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23.43 g
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Type
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reactant
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Smiles
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N1(CCNCC1)C1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
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26.24 g
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Type
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reactant
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Smiles
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BrC1=C(CBr)C=CC=C1
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Name
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Quantity
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20.94 mL
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Name
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|
Type
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product
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Smiles
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BrC1=C(CN2CCN(CC2)C2=CC=C(C(=O)OCC)C=C2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |